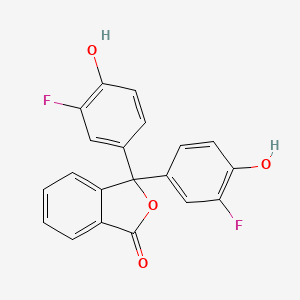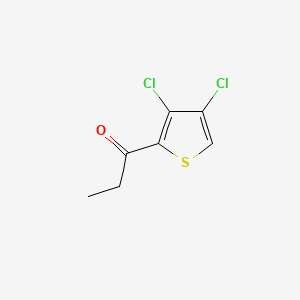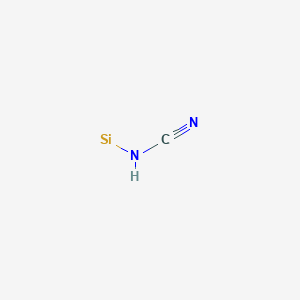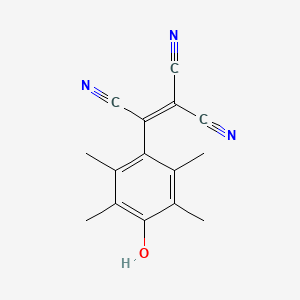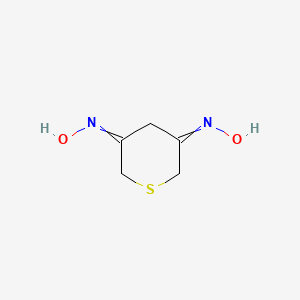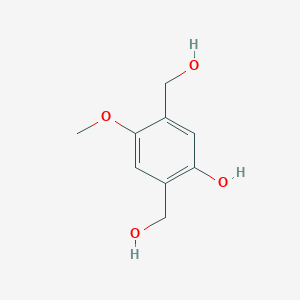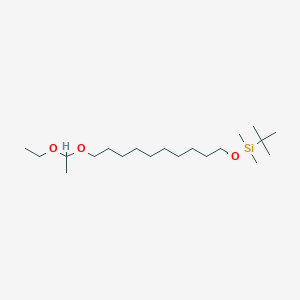
2,2,3,3,16-Pentamethyl-4,15,17-trioxa-3-silanonadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,16-Pentamethyl-4,15,17-trioxa-3-silanonadecane is a chemical compound known for its unique structure and properties It is characterized by the presence of multiple methyl groups and a silicon atom integrated into its molecular framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,16-Pentamethyl-4,15,17-trioxa-3-silanonadecane typically involves the use of organosilicon chemistry. One common method includes the hydrosilylation of alkenes with silanes in the presence of a catalyst. The reaction conditions often require a platinum-based catalyst and are conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,16-Pentamethyl-4,15,17-trioxa-3-silanonadecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silanes.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2,2,3,3,16-Pentamethyl-4,15,17-trioxa-3-silanonadecane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural properties.
Industry: It is utilized in the production of advanced materials, including coatings and adhesives, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2,2,3,3,16-Pentamethyl-4,15,17-trioxa-3-silanonadecane exerts its effects involves interactions with various molecular targets. The silicon atom in its structure can form strong bonds with oxygen and carbon, facilitating the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-3-(3,7,12,16,20-pentamethyl-3,7,11,15,19-henicosapentaen-1-yl)oxirane
- 4,4,8,10,14-Pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,15-hexahydro-1H-cyclopenta[a]phenanthrene-3,16-dione
Uniqueness
2,2,3,3,16-Pentamethyl-4,15,17-trioxa-3-silanonadecane stands out due to its unique combination of methyl groups and a silicon atom, which imparts distinct chemical properties. Its ability to undergo a variety of reactions and form stable complexes makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
90934-05-7 |
|---|---|
Molecular Formula |
C20H44O3Si |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
tert-butyl-[10-(1-ethoxyethoxy)decoxy]-dimethylsilane |
InChI |
InChI=1S/C20H44O3Si/c1-8-21-19(2)22-17-15-13-11-9-10-12-14-16-18-23-24(6,7)20(3,4)5/h19H,8-18H2,1-7H3 |
InChI Key |
LPEMABONSOSYTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCCCCCCCCCCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



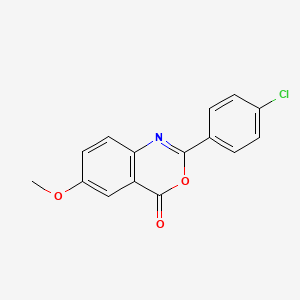
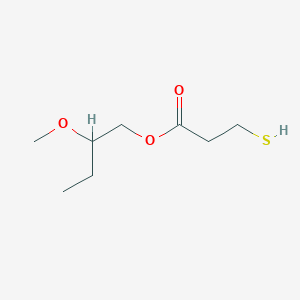
![4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one](/img/structure/B14351131.png)
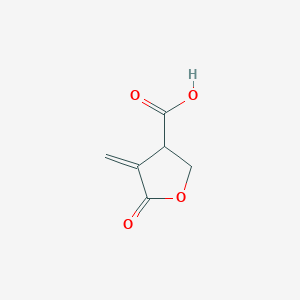
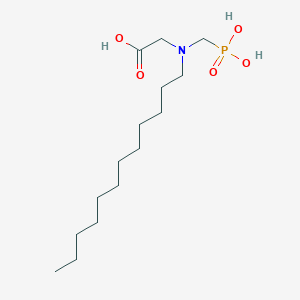
![[1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14351148.png)
